![molecular formula C15H13FO2 B124948 1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone CAS No. 52806-73-2](/img/structure/B124948.png)
1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone
Overview
Description
1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone, also known as 3′-Fluoro-4′-methoxyacetophenone, is a fluorinated acetophenone building block . It is used as a synthesis precursor for chalcone derivatives in the application of Active Pharmaceutical Ingredients (APIs) .
Synthesis Analysis
This compound can be obtained by the fluorination of 4-methoxyacetophenone with manganese (IV) tetrafluoride formed in situ using manganese (IV) dioxide and pyridinium polyhydrogenofluoride under very mild conditions .Molecular Structure Analysis
The molecular structure of 1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
3′-Fluoro-4′-methoxyacetophenone is a key component in the Mannich reaction along with formaldehyde and secondary amines, for β-amino-carbonyl compounds, also known as Mannich bases . Chalcone derivatives can be further functionalised to produce epoxides via Juliá–Colonna epoxidation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 258.29 . It is a solid at room temperature . The melting point is between 68 - 70 degrees Celsius .Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
1-[3-fluoro-4-(4-methoxyphenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10(17)12-5-8-14(15(16)9-12)11-3-6-13(18-2)7-4-11/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMKJPRHMAHVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)
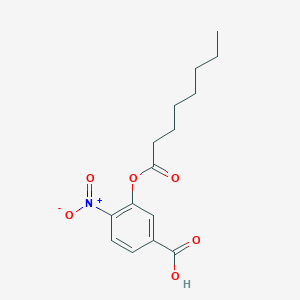
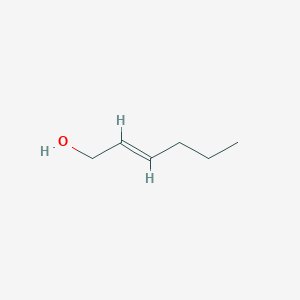
![[(1S,12S,14S)-9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] acetate](/img/structure/B124873.png)
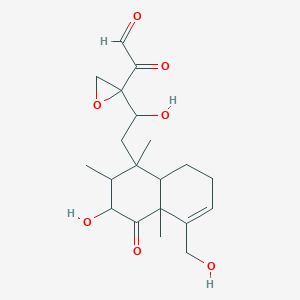
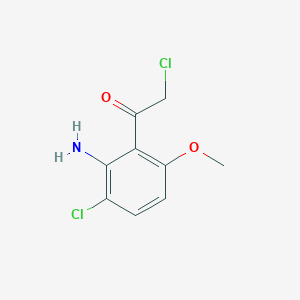
![Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate](/img/structure/B124886.png)
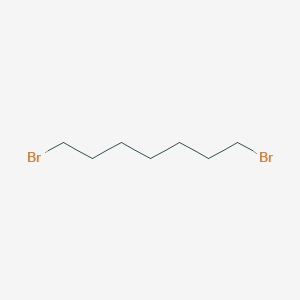
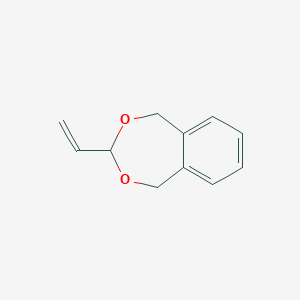
![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/structure/B124891.png)
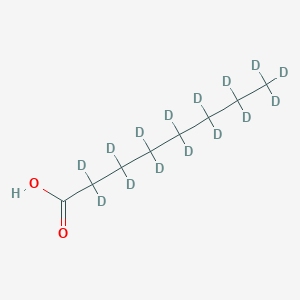
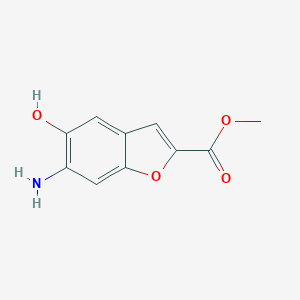
![5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B124899.png)